6-chloro-2-(methylthio)-4-phenylquinazoline 6-chloro-2-(methylthio)-4-phenylquinazoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC10871849
InChI: InChI=1S/C15H11ClN2S/c1-19-15-17-13-8-7-11(16)9-12(13)14(18-15)10-5-3-2-4-6-10/h2-9H,1H3
SMILES: CSC1=NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3
Molecular Formula: C15H11ClN2S
Molecular Weight: 286.8 g/mol

6-chloro-2-(methylthio)-4-phenylquinazoline

CAS No.:

Cat. No.: VC10871849

Molecular Formula: C15H11ClN2S

Molecular Weight: 286.8 g/mol

* For research use only. Not for human or veterinary use.

6-chloro-2-(methylthio)-4-phenylquinazoline -

Specification

Molecular Formula C15H11ClN2S
Molecular Weight 286.8 g/mol
IUPAC Name 6-chloro-2-methylsulfanyl-4-phenylquinazoline
Standard InChI InChI=1S/C15H11ClN2S/c1-19-15-17-13-8-7-11(16)9-12(13)14(18-15)10-5-3-2-4-6-10/h2-9H,1H3
Standard InChI Key IEGWBQYKJLMVCS-UHFFFAOYSA-N
SMILES CSC1=NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3
Canonical SMILES CSC1=NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3

Introduction

Structural and Molecular Characteristics

Chemical Identity and Formula

6-Chloro-2-(methylthio)-4-phenylquinazoline has the molecular formula C₁₅H₁₂ClN₂S and a molecular weight of 287.79 g/mol. Its structure consists of a quinazoline backbone (a fused benzene and pyrimidine ring) with the following substituents:

  • Chlorine at position 6,

  • Methylthio group (-SCH₃) at position 2,

  • Phenyl ring at position 4.

The presence of the methylthio group introduces significant lipophilicity, as evidenced by an estimated LogP value of 4.8–5.2 (calculated using fragment-based methods) . This property enhances membrane permeability, a critical factor in drug design.

Crystallographic and Spectral Data

While crystallographic data for this specific compound are unavailable, related quinazolines exhibit monoclinic or triclinic crystal systems with π-π stacking interactions . Key spectral features inferred from analogs include:

  • ¹H NMR: Aromatic protons in the quinazoline ring (δ 8.1–9.3 ppm), methylthio singlet (δ 2.5 ppm), and phenyl group protons (δ 7.2–7.8 ppm) .

  • ¹³C NMR: Quinazoline carbons (δ 150–160 ppm), methylthio carbon (δ 18–20 ppm), and phenyl carbons (δ 125–140 ppm) .

  • Mass Spectrometry: A molecular ion peak at m/z 287.79 (M⁺) with fragmentation patterns indicative of chlorine and methylthio loss .

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of 6-chloro-2-(methylthio)-4-phenylquinazoline can be achieved through modular approaches derived from patented methods for related quinazolines :

Route 1: Nucleophilic Substitution

  • Starting Material: 6-Chloro-2,4-dichloroquinazoline.

  • Step 1: React with sodium methanethiolate (NaSCH₃) in dimethylformamide (DMF) at 60°C to substitute the chloride at position 2 .

  • Step 2: Introduce the phenyl group at position 4 via Suzuki-Miyaura coupling using phenylboronic acid and a palladium catalyst .

Route 2: Cyclization of Benzophenone Derivatives

  • Intermediate: 2-Amino-5-chlorobenzophenone undergoes chloroacetylation to form 2-chloroacetamido-5-chlorobenzophenone .

  • Cyclization: Treatment with thionyl chloride and pyridine yields 6-chloro-2-chloromethyl-4-phenylquinazoline-3-oxide .

  • Thiolation: Displacement of the chloromethyl group with methylthiolate under basic conditions .

Optimization and Yield

  • Reaction Conditions: Optimal yields (70–85%) are achieved using anhydrous solvents (e.g., methylene chloride) and temperatures of 40–60°C .

  • Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol .

Physicochemical Properties

Thermodynamic Parameters

PropertyValue/Description
Melting Point180–185°C (estimated)
SolubilityInsoluble in water; soluble in DCM, chloroform, DMF
StabilityStable under inert atmosphere; sensitive to strong acids/bases

Spectroscopic Comparison with Analogs

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
4-Chloro-6-fluoro-2-phenylquinazoline 8.3–9.1 (aromatic)150–160 (quinazoline)
6-Chloro-2-(methylthio)-4-phenylquinazoline (predicted)7.2–9.3 (aromatic), 2.5 (SCH₃)18–160 (all carbons)
DrugTargetStructure
GefitinibEGFR kinaseQuinazoline with morpholino group
6-Chloro-2-(methylthio)-4-phenylquinazolineHypothetical kinaseMethylthio and phenyl substituents

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